molecular formula C54H57N5O10 B611142 TAMRA-PEG4-DBCO CAS No. 1895849-41-8

TAMRA-PEG4-DBCO

Cat. No.: B611142
CAS No.: 1895849-41-8
M. Wt: 936.08
InChI Key: PPBDZCKACSOPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Bioorthogonal Chemistry in Contemporary Research Methodologies

Bioorthogonal chemistry provides a robust toolkit for studying complex biological systems, offering high specificity and biocompatibility. nih.gov These reactions are designed to be inert to the vast array of functional groups found within cells, ensuring that they only react with their intended molecular partners. chempep.com This has been instrumental in advancing fields like drug discovery, diagnostics, and molecular imaging. eurjchem.compcbiochemres.com

The concept of "click chemistry," introduced in the early 2000s, describes reactions that are rapid, efficient, and highly selective. chempep.compcbiochemres.com One of the earliest and most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). pcbiochemres.comnobelprize.org While highly effective, the cytotoxicity of the copper catalyst limited its application in living systems. nobelprize.orgdergipark.org.tr This limitation spurred the development of new click chemistry methods suitable for biological environments. dergipark.org.tr

To overcome the toxicity associated with CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. dergipark.org.tr SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst. chempep.comresearchgate.net This copper-free approach is highly biocompatible, making it ideal for labeling and tracking biomolecules in live cells and organisms. chempep.comrsc.org The reaction's bioorthogonality ensures that the labeling is specific, with minimal off-target effects. chempep.com SPAAC has become a cornerstone of modern bioconjugation, enabling a wide range of applications from live-cell imaging to the development of antibody-drug conjugates. chempep.comresearchgate.net

Evolution of Click Chemistry for Biological Applications

Deconstruction of TAMRA-PEG4-DBCO: Functional Components and Research Utility

This compound is a multifunctional molecule designed for bioorthogonal labeling. It consists of three key components: a fluorescent dye (TAMRA), a spacer (PEG4), and a reactive handle (DBCO). broadpharm.comapexbt.commedchemexpress.com

Tetramethylrhodamine (TAMRA) is a well-established fluorescent dye widely used in biological research. biosearchtech.com It exhibits strong absorption and emission in the yellow-orange region of the visible spectrum, making it easily detectable. biosearchtech.com The photophysical properties of TAMRA, such as its high fluorescence quantum yield and photostability, have made it a popular choice for labeling oligonucleotides, proteins, and other biomolecules. biosearchtech.comresearchgate.net However, its fluorescence can be sensitive to the local environment and conjugation to biomolecules can alter its properties. bioone.org

Table 1: Spectral Properties of TAMRA

PropertyValue
Excitation Maximum (λex)~553 nm broadpharm.com
Emission Maximum (λem)~575 nm broadpharm.com
Molar Extinction Coefficient~80,000 M⁻¹cm⁻¹ broadpharm.com

Note: Spectral properties can vary slightly depending on the solvent and conjugation state.

Polyethylene (B3416737) glycol (PEG) is a hydrophilic and biocompatible polymer composed of repeating ethylene (B1197577) glycol units. thermofisher.comchempep.com In bioconjugation, PEG linkers, also known as spacers, are used to connect different molecular entities. chempep.comaxispharm.com The inclusion of a PEG linker, such as the four-unit chain in this compound, offers several advantages:

Increased Solubility: PEG enhances the water solubility of hydrophobic molecules, which is crucial for reagents used in aqueous biological environments. thermofisher.comaxispharm.com

Reduced Steric Hindrance: The flexible PEG chain provides distance between the label (TAMRA) and the target biomolecule, minimizing potential interference with biological function. precisepeg.com

Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of molecules, leading to reduced renal clearance and a longer circulation half-life. chempep.com

Minimized Immunogenicity: PEG is generally considered non-immunogenic, reducing the likelihood of an immune response against the labeled molecule. thermofisher.comchempep.com

Dibenzocyclooctyne (DBCO) is a highly reactive and stable cyclooctyne (B158145) derivative that is a key component in SPAAC reactions. chempep.com Its significant ring strain drives a rapid reaction with azide-functionalized molecules to form a stable triazole linkage without the need for a copper catalyst. chempep.commedchemexpress.com This makes DBCO an ideal bioorthogonal handle for labeling biomolecules in living systems where copper toxicity is a concern. glpbio.comrsc.org The stability and commercial availability of DBCO derivatives have contributed to their widespread use in various research applications, including the functionalization of nanoparticles and the labeling of proteins and glycans. chempep.comnih.gov

Table 2: Properties of this compound

PropertyValue
Chemical FormulaC54H57N5O10 broadpharm.com
Molecular Weight936.1 g/mol broadpharm.com
SolubilitySoluble in DMSO, DMF, DCM broadpharm.com
Storage Condition-20°C, protect from light apexbt.commedchemexpress.com

Properties

CAS No.

1895849-41-8

Molecular Formula

C54H57N5O10

Molecular Weight

936.08

IUPAC Name

TAMRA-PEG4-DBCO

InChI

InChI=1S/C54H57N5O10/c1-57(2)41-16-19-44-48(34-41)69-49-35-42(58(3)4)17-20-45(49)52(44)46-33-39(15-18-43(46)54(63)64)53(62)56-24-26-66-28-30-68-32-31-67-29-27-65-25-22-50(60)55-23-21-51(61)59-36-40-11-6-5-9-37(40)13-14-38-10-7-8-12-47(38)59/h5-12,15-20,33-35H,21-32,36H2,1-4H3,(H2-,55,56,60,62,63,64)

InChI Key

PPBDZCKACSOPKU-UHFFFAOYSA-N

SMILES

O=C(CCNC(CCOCCOCCOCCOCCNC(C1=CC=C(C([O-])=O)C(C2=C(C=C/3)C(OC4=C2C=CC(N(C)C)=C4)=CC3=[N+](C)/C)=C1)=O)=O)N5CC6=C(C=CC=C6)C#CC7=C5C=CC=C7

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TAMRA-PEG4-DBCO

Origin of Product

United States

Mechanistic Principles of Tamra Peg4 Dbco Reactivity in Bioorthogonal Systems

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism with DBCO

The primary mode of action for TAMRA-PEG4-DBCO involves the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. interchim.frruixibiotech.com This reaction facilitates the covalent ligation of the dibenzocyclooctyne (DBCO) moiety of the compound to a molecule bearing an azide (B81097) group. medchemexpress.comrndsystems.com The process is highly efficient and specific, forming a stable triazole linkage. aatbio.com The reaction's "strain-promoted" nature stems from the inherent ring strain of the cyclooctyne (B158145), which significantly lowers the activation energy of the cycloaddition, obviating the need for a catalyst. researchgate.net

Theoretical Underpinnings of Cyclooctyne Strain and Reactivity

The reactivity of the DBCO group in this compound is fundamentally driven by the significant ring strain inherent in the eight-membered cyclooctyne ring. creativepegworks.com Alkynes typically adopt a linear geometry, but their incorporation into a cyclic structure, particularly a smaller one like cyclooctyne, forces the bond angles to deviate significantly from the ideal 180 degrees. This deviation creates substantial angle strain. researchgate.net

The fusion of two benzene (B151609) rings to the cyclooctyne core in DBCO further contributes to this strain. This high-energy, strained conformation is thermodynamically unstable and seeks to relieve this strain. The [3+2] cycloaddition reaction with an azide provides a favorable pathway to release this enthalpic energy, as the sp-hybridized carbons of the alkyne are converted to sp2-hybridized carbons in the resulting triazole ring, which has a much lower ring strain. researchgate.net This inherent reactivity eliminates the need for the cytotoxic copper catalysts required in traditional click chemistry, making it ideal for use in living systems. interchim.fr

Kinetics of SPAAC Reaction for this compound Conjugation

The kinetics of the SPAAC reaction between DBCO and an azide are a critical factor in its utility, particularly in dynamic biological environments. The reaction follows second-order kinetics, and the rate is dependent on the specific azide reactant and the reaction conditions. Generally, DBCO derivatives exhibit favorable second-order rate constants, often in the range of 0.1 to 1.5 M⁻¹s⁻¹. glenresearch.comrsc.org

The rate of the reaction can be influenced by the electronic properties of the azide. For instance, the reaction of DBCO with 8-azidoadenosine (B559645) has been shown to proceed to completion overnight at ambient temperature. nih.gov However, steric hindrance can also play a role; for example, the "flagpole" hydrogen atoms on the DBCO structure can sterically interfere with the incoming azide, which can slow the reaction rate compared to less sterically hindered cyclooctynes. nih.gov Despite this, the reaction is generally considered fast and highly efficient for bio-conjugation purposes. aatbio.com

Kinetics of SPAAC Reactions with DBCO Derivatives
ReactantsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)ConditionsReference
DBCO and Benzyl Azide~0.1Aqueous conditions rsc.org
DBCO and 8-azidoadenosine0.11Aqueous acetonitrile nih.gov
DBCO derivatives1 - 2Not specified glenresearch.com
DBCO derivativesup to 1.5Not specified

Methodologies for Synthesis and Conjugation of Tamra Peg4 Dbco in Research Contexts

General Synthetic Strategies for DBCO-PEG-TAMRA Derivatives (Focus on Linkage Chemistry)

The synthesis of DBCO-PEG-TAMRA derivatives typically involves the sequential attachment of the three core modules. The specific synthetic route can vary, but the underlying principle is to form stable covalent bonds connecting the fluorophore, linker, and bioorthogonal handle.

The construction of molecules like TAMRA-PEG4-DBCO is a prime example of modular assembly, where distinct functional units are connected to create a larger, multifunctional compound. royalsocietypublishing.orgdiva-portal.org This approach involves a two-step process: first, incorporating a bioorthogonal functional group into the building blocks of a biomolecule, and then adding a probe with a complementary group that reacts with the incorporated tag. diva-portal.org

The process generally begins with a DBCO moiety that is already functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester or a carboxylic acid. interchim.frnih.gov This activated DBCO can then be reacted with an amine-terminated PEG linker. The other end of the PEG linker, also typically bearing an amine or a carboxylic acid, is then available for conjugation to the TAMRA fluorophore. The TAMRA dye itself is often activated as an NHS ester to facilitate its reaction with an amine-functionalized PEG linker. aatbio.com This step-wise assembly ensures a high-yielding and pure final product. The resulting linkage is a stable amide bond.

This modular strategy offers significant flexibility. By changing the fluorophore, the length of the PEG linker, or the bioorthogonal handle, a wide variety of custom probes can be created to suit specific experimental needs. royalsocietypublishing.org

The polyethylene (B3416737) glycol (PEG) linker plays a crucial role in determining the properties of the final conjugate. mdpi.commdpi.com The length of the PEG chain can significantly impact the solubility, steric hindrance, and pharmacokinetic profile of the labeled biomolecule. nih.govnih.gov

A key function of the PEG spacer is to provide a "stealth" effect, reducing non-specific binding and recognition by the immune system, which can prolong the circulation time of the labeled molecule in vivo. mdpi.comrsc.org The length of the PEG chain is a critical parameter in this regard. While longer PEG chains generally offer better protection, there is an optimal length beyond which the benefits may plateau or even decrease. mdpi.comrsc.org For instance, in the context of nanoparticle drug delivery, a PEG molecular weight of around 5 kDa has been shown to provide a longer circulation time compared to both shorter and longer chains. rsc.org

The PEG linker also influences the accessibility of the DBCO group for reaction and the distance of the TAMRA fluorophore from the labeled biomolecule. mdpi.com A longer PEG chain can reduce steric hindrance, potentially improving the efficiency of the SPAAC reaction. Furthermore, the length of the PEG linker can affect the interactions between the targeting ligand and its receptor. mdpi.com Shorter PEG linkers (e.g., 2-3 kDa) have been found to result in stronger interactions in some systems compared to longer linkers (6-20 kDa). mdpi.com The PEG4 linker in this compound provides a balance of hydrophilicity and spacing for many applications.

Interactive Table: Impact of PEG Linker Length on Conjugate Properties

PEG PropertyInfluence on Conjugate BehaviorResearch Findings
Molecular Weight (Length) Affects circulation time, immune system evasion ("stealth" effect), and receptor interaction.Optimal lengths exist; for some nanoparticles, 5 kDa PEG provides longer circulation than both shorter and longer chains. rsc.org Shorter linkers (2-3 kDa) may lead to stronger receptor interactions than longer ones (6-20 kDa). mdpi.com
Surface Density In nanoparticle applications, higher density can create a "brush" conformation that is more effective at reducing protein adsorption and uptake by macrophages. mdpi.comA brush conformation significantly increases systemic circulation time. rsc.org
Conformation Can exist in "mushroom" or "brush" conformations on surfaces, influencing interactions with the biological environment.The brush conformation is more effective at preventing opsonization. mdpi.com

Modular Assembly of Fluorophore, Linker, and Bioorthogonal Handle

Bioconjugation Protocols Utilizing this compound

The primary application of this compound is the fluorescent labeling of biomolecules that have been modified to contain an azide (B81097) group. This is achieved through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. medchemexpress.commedchemexpress.cn

The DBCO group on this compound reacts specifically and efficiently with an azide group to form a stable triazole linkage. interchim.frnih.gov This reaction is bioorthogonal, meaning it proceeds under physiological conditions without interfering with native biological processes. nih.govrsc.org The reaction is catalyst-free, avoiding the cytotoxicity associated with the copper(I) catalyst used in the more traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC). interchim.fraatbio.com

The general procedure involves dissolving the this compound in a suitable solvent, such as DMSO or DMF, and then adding it to the azide-functionalized biomolecule in an aqueous buffer. aatbio.comigem.org The reaction mixture is then incubated to allow the conjugation to proceed.

The efficiency of the SPAAC reaction can be influenced by several factors, and optimizing these conditions is crucial for achieving high labeling yields. rsc.orgmdpi.comresearchgate.net

Molar Ratios: Typically, an excess of the this compound reagent is used relative to the azide-functionalized biomolecule to drive the reaction to completion. aatbio.comwur.nl The optimal molar ratio can vary depending on the specific biomolecule and its concentration. For protein labeling, molar excesses ranging from 10-fold to 80-fold have been reported. interchim.frrsc.org For example, a 20- to 50-fold molar excess might be used for protein concentrations below 5 mg/mL. interchim.fr In another study, a 1:80 molar ratio of protein to DBCO-PEG4-TAMRA was used. rsc.org

Temperature: SPAAC reactions are generally performed at room temperature (around 25°C) or at 37°C. interchim.frigem.org While higher temperatures can increase the reaction rate, they may also affect the stability of sensitive biomolecules. mdpi.commdpi.com Incubations can also be carried out at 4°C, typically overnight, to accommodate sensitive biological samples. aatbio.com

Incubation Time: Reaction times can range from 30 minutes to overnight. igem.orgrsc.org Shorter incubation times of 30-60 minutes are often sufficient for labeling cells, while longer incubation times of 2-12 hours or even overnight may be used to maximize conjugation efficiency, particularly for in vitro reactions. interchim.frigem.orgrsc.org One study noted that while typical reaction times are under 12 hours, longer incubations can improve efficiency. interchim.fr

Interactive Table: Optimization of SPAAC Reaction Conditions

ParameterTypical RangeConsiderations
Molar Ratio (DBCO:Azide) 2:1 to 80:1Higher excess of DBCO reagent generally improves efficiency, especially for dilute samples. interchim.frwur.nlrsc.org
Temperature 4°C to 37°CRoom temperature is common. igem.org Lower temperatures (4°C) can be used for sensitive biomolecules, often requiring longer incubation. aatbio.com Higher temperatures can increase the rate but may compromise biomolecule stability. mdpi.commdpi.com
Incubation Time 30 minutes to overnightLonger times can increase yield but must be balanced with sample stability. interchim.frigem.org

The choice of buffer and solvent is critical for successful bioconjugation in aqueous environments.

Buffer Systems: The SPAAC reaction is tolerant of a wide range of buffer conditions. researchgate.net Phosphate-buffered saline (PBS) is a commonly used buffer. interchim.frnih.gov Other suitable buffers include HEPES, carbonate/bicarbonate, and borate (B1201080) buffers. interchim.fr It is crucial to avoid buffers containing primary amines, such as Tris, if the DBCO reagent is an NHS ester, as these can compete with the intended reaction. interchim.frnih.gov Importantly, buffers containing sodium azide must be avoided as the azide will react with the DBCO group, depleting the labeling reagent. interchim.frresearchgate.net

Solvent Considerations: this compound is typically dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a stock solution before being added to the aqueous reaction mixture. nih.govigem.org The final concentration of the organic solvent in the reaction should be kept low, generally below 10-15%, to avoid precipitation of proteins or other biomolecules. interchim.fr However, if solubility is not an issue, higher concentrations of DMSO or DMF can be used. interchim.fr Due to its hydrophobicity, reactions with DBCO have been successfully performed in 25% DMSO to ensure full solubility. nih.gov

Optimization of Reaction Conditions: Molar Ratios, Temperature, and Incubation Time

Site-Specific Labeling Approaches Using Engineered Azide Tags

Site-specific labeling is crucial for minimizing disruption to a biomolecule's structure and function. nih.gov This is achieved by introducing a unique chemical handle, an azide group, at a specific location within the biomolecule, which can then react with the DBCO moiety of this compound. licorbio.com This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it occurs efficiently under physiological conditions without interfering with native biological processes. oup.comnih.gov

A powerful method for introducing azide tags into proteins is through the genetic incorporation of unnatural amino acids (UAAs). nih.gov This technique utilizes engineered orthogonal aminoacyl-tRNA synthetase (AARS) and tRNA pairs to incorporate an azide-bearing UAA, such as p-azido-L-phenylalanine (AzF) or N-ε-azidoacetyl-L-lysine, in response to a specific codon, often an amber (TAG) stop codon. frontiersin.orgpnas.org This allows for the precise placement of the azide handle at virtually any desired position within the protein's sequence. nih.govlander-lab.com

For example, researchers have successfully incorporated p-azidomethyl-L-phenylalanine (pAMF) into the protein streptolysin O (SLO) and subsequently labeled it with DBCO-TAMRA, confirming successful incorporation. researchgate.net Similarly, the genetic encoding of azido-lysine derivatives has been used to label proteins in mammalian cells for subsequent reaction with DBCO-functionalized probes. frontiersin.org This approach offers unparalleled control over the labeling site, ensuring that the fluorophore is positioned away from functionally critical domains. nih.gov

Table 1: Examples of Genetically Encoded Azide-Containing Unnatural Amino Acids

Unnatural Amino AcidAbbreviationMethod of Incorporation
p-Azido-L-phenylalanineAzFAmber (TAG) stop codon suppression
N-ε-azidoacetyl-L-lysine-Amber (TAG) stop codon suppression
AzidohomoalanineAhaMethionine sense codon reassignment
p-Azidomethyl-L-phenylalaninepAMFAmber (TAG) stop codon suppression

Chemoenzymatic labeling offers an alternative strategy for introducing azide tags onto biomolecules. This approach combines the specificity of enzymatic reactions with the versatility of chemical modifications. For instance, enzymes like formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine or serine residue within a consensus sequence into a formylglycine (fGly). This aldehyde handle can then be chemically modified to introduce an azide group, which is subsequently available for reaction with this compound.

Another chemoenzymatic method involves the use of transferases. For example, terminal deoxynucleotidyl transferase (TdT) can be used to add azide-modified nucleotides to the 3'-end of DNA strands. oup.com Similarly, glycosyltransferases can be employed to attach azide-containing sugars to specific glycoproteins. These enzymatic approaches provide a high degree of control over the labeling site, complementing the genetic encoding strategies.

Genetic Encoding Strategies for Azide Incorporation

Purification and Characterization Methodologies for this compound Conjugates

Following the conjugation reaction, it is essential to purify the labeled biomolecule from unreacted reagents and to characterize the final product thoroughly.

The removal of excess this compound and any unconjugated biomolecules is critical for obtaining accurate downstream data. Several chromatographic techniques are commonly employed for this purpose.

Size-Exclusion Chromatography (SEC): This is a widely used method for separating molecules based on their size. nih.gov The larger, labeled biomolecule will elute before the smaller, unreacted this compound. SEC is effective for purifying a wide range of bioconjugates, including proteins and nanoparticles. nih.govresearchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. This technique can be effective in separating the labeled conjugate from the unconjugated biomolecule, as the addition of the this compound moiety often increases the hydrophobicity of the target molecule.

Affinity Chromatography: If the biomolecule has a specific binding partner (e.g., an antibody with its antigen), affinity chromatography can be used to isolate the labeled biomolecule.

In many cases, a combination of these techniques is used to achieve the desired level of purity. google.com

Once purified, it is crucial to validate the success of the conjugation reaction and determine the degree of labeling (DOL), which is the average number of fluorophore molecules per biomolecule.

UV-Visible Spectroscopy: The concentration of the purified conjugate can be determined by measuring its absorbance at 280 nm (for proteins) and at the absorbance maximum of TAMRA (around 546 nm). aatbio.com The DOL can then be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the protein and the dye. aatbio.com The disappearance of the DBCO absorbance peak around 309 nm can also be used to monitor the progress of the reaction. aatbio.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming conjugation. researchgate.netnih.gov By comparing the mass of the unlabeled biomolecule with that of the labeled conjugate, the number of attached this compound molecules can be precisely determined.

SDS-PAGE with Fluorescence Imaging: For protein conjugates, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the labeled product. rsc.orgigem.org The gel is first imaged using a fluorescence scanner to detect the TAMRA signal, and then stained with a protein stain like Coomassie Blue to visualize all protein bands. researchgate.netrsc.org A fluorescent band corresponding to the molecular weight of the conjugate confirms successful labeling. nih.gov

Table 2: Characterization Techniques for this compound Conjugates

TechniqueInformation Provided
UV-Visible SpectroscopyConcentration of conjugate, Degree of Labeling (DOL)
Mass Spectrometry (ESI-MS)Precise mass of the conjugate, confirmation of covalent linkage
SDS-PAGE with Fluorescence ImagingConfirmation of conjugation, visualization of labeled protein
Size-Exclusion Chromatography (SEC)Purity of the conjugate, detection of aggregates

It is important to ensure that the conjugation process and subsequent purification steps have not compromised the photophysical properties of the TAMRA fluorophore. nih.gov

Fluorescence Spectroscopy: The fluorescence emission spectrum of the purified conjugate can be measured to confirm that the TAMRA fluorophore is still active. The quantum yield of the conjugated dye can also be determined and compared to that of the free dye to assess any quenching effects. nih.gov

Applications of Tamra Peg4 Dbco in Diverse Biological and Biomedical Research Areas

Cellular and Subcellular Imaging Studies

TAMRA-PEG4-DBCO is a key reagent in cellular and subcellular imaging, enabling researchers to visualize specific biomolecules and processes within living systems. It consists of a TAMRA (Tetramethylrhodamine) fluorophore, known for its bright, photostable orange-red fluorescence, linked via a hydrophilic tetraethylene glycol (PEG4) spacer to a dibenzocyclooctyne (DBCO) group. broadpharm.comaxispharm.com The DBCO moiety facilitates a highly specific and bioorthogonal reaction with azide-functionalized molecules through a mechanism known as strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comxcessbio.com This "click chemistry" reaction proceeds efficiently at room temperature and in complex biological environments without the need for a cytotoxic copper catalyst, making it ideal for studying living cells. xcessbio.cominterchim.frnih.gov

Live Cell Labeling and Visualization Protocols

The primary application of this compound in live-cell imaging involves a two-step process. First, cells are metabolically or enzymatically engineered to incorporate an azide (B81097) group onto a target biomolecule. Second, the cells are treated with this compound, which selectively reacts with the azide, thereby attaching a fluorescent label to the molecule of interest.

A general protocol for labeling azide-modified components in live mammalian cells is as follows:

Metabolic Incorporation: Mammalian cells are cultured in a suitable medium containing an azide-derivatized metabolite, such as an azide-modified sugar or amino acid, at 37°C in a 5% CO2 incubator. interchim.frigem.org

Cell Preparation: The cells are washed to remove any unincorporated azide precursors. interchim.fr

Probe Preparation: A stock solution of this compound is prepared, typically at a concentration of 5 mM in a water-miscible solvent like DMSO. interchim.frigem.org

Labeling: The azide-modified cells are incubated with this compound at a working concentration of 5 to 30 µM in the dark for 30 to 60 minutes at room temperature. interchim.frigem.org

Washing and Fixation: Following incubation, the cells are washed multiple times to remove excess fluorescent probe. interchim.fr For certain applications, the cells may then be fixed, for example, with 4% formaldehyde. interchim.frigem.org

Imaging: The labeled cells are then visualized using fluorescence microscopy. researchgate.net An optional counterstain, such as Hoechst 33342, can be used to visualize cell nuclei. interchim.frigem.org

This fundamental procedure allows for the robust and specific visualization of various cellular components in their native environment.

Metabolic Labeling of Cellular Components for Imaging

Metabolic labeling is a powerful technique that leverages the cell's own biosynthetic pathways to incorporate chemical reporters, like azides, into macromolecules. mdpi.com This approach, combined with bioorthogonal click chemistry using probes like this compound, enables the imaging of newly synthesized biomolecules. igem.org

Metabolic glycoengineering allows for the visualization of glycans, which are crucial for many cellular processes. Cells are cultured with unnatural azide-containing sugars (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz), which are metabolized and incorporated into cell-surface glycans. acs.org These azide-tagged glycans can then be fluorescently labeled by reacting them with this compound or similar DBCO-functionalized dyes. acs.org This method has been used to study N-linked glycans in Arabidopsis thaliana and to track lignification dynamics in plants. nih.gov Research has shown a dose-dependent increase in cell membrane fluorescence when cells treated with increasing concentrations of the azide precursor were subsequently labeled with a DBCO-fluorophore, confirming the successful incorporation and detection of azide moieties on the glycocalyx. acs.org

This compound is extensively used for labeling proteins for visualization and proteomic analysis. jenabioscience.com One common method involves metabolically incorporating an azide-bearing unnatural amino acid into the proteome of cells or organisms. nih.gov For example, researchers have successfully incorporated an azide-modified amino acid into magnetotactic bacteria (MSR-1) and subsequently labeled the cells with this compound, demonstrating the versatility of this technique. nih.govresearchgate.net

Alternatively, cell lysates containing azide-modified proteins can be labeled for in-gel fluorescence analysis. igem.orgnih.gov A typical protocol for labeling proteins in a cell lysate is outlined below.

StepProcedurePurpose
1Cell Lysis & DNA ShearingExtract proteins and reduce viscosity. igem.org
2Block Cysteine ThiolsPrevent non-specific labeling by blocking reactive thiol groups with iodoacetamide. igem.org
3Labeling with this compoundIncubate the lysate with ~20 µM this compound for 30 minutes at room temperature. interchim.frigem.org
4Stop ReactionQuench the unreacted probe. interchim.frigem.org
5SDS-PAGESeparate the labeled proteins by size using gel electrophoresis. igem.org
6Fluorescence ScanningImage the gel using a scanner set to detect the TAMRA fluorophore. igem.org

This workflow enables the visualization of a whole proteome or specific subsets of proteins that have been metabolically tagged.

The TAMRA dye is a widely utilized fluorophore for labeling oligonucleotides and for applications in automated DNA sequencing. broadpharm.commedchemexpress.comapexbt.commedchemexpress.com The this compound conjugate allows for the attachment of this bright fluorophore to azide-modified nucleic acids via the copper-free click reaction. broadpharm.com This is particularly useful for studying DNA and RNA in contexts where copper catalysis would be damaging.

One significant research application is the chemo-enzymatic fluorescence labeling of genomic DNA. researchgate.net In a study aimed at detecting epigenetic modifications, researchers used an enzymatic reaction to introduce azide groups at specific sites on DNA (unmethylated CpGs). These sites were then labeled by a click reaction with a DBCO-TAMRA probe, allowing for the fluorescent quantification of these epigenetic marks. researchgate.net This method demonstrated potential for evaluating the epigenetic status of clinical samples, such as detecting changes in DNA modification levels in blood samples from patients with chronic lymphocytic leukemia. researchgate.net

Protein Labeling and Proteome Analysis

Advanced Microscopy Techniques Employing this compound

The bright and stable fluorescence of TAMRA makes this compound an excellent probe for various advanced microscopy techniques. axispharm.com Its application enables high-resolution imaging of labeled structures within cells. Research studies have successfully employed this probe in conjunction with several microscopy methods:

Confocal Microscopy: Used to obtain high-resolution images and 3D reconstructions of cells. In studies on magnetotactic bacteria, confocal imaging was used to visualize the specific attachment of this compound to cells that had incorporated azide-modified amino acids. nih.govresearchgate.net

Epifluorescence Microscopy: Employed for observing labeled cells. In one study, this compound was used as a component of a targeted nanosensor system to monitor focal calcium changes at the endoplasmic reticulum membrane in living cells. tandfonline.com

Fluorescence Microscopy: Generally used to image bacteria metabolically labeled with azide-functionalized sugars and subsequently tagged with this compound, allowing for the visualization of bacterial cell surface glycans. researchgate.net

The compatibility of this compound with these powerful imaging modalities underscores its importance as a tool for detailed investigation of cellular and subcellular architecture and dynamics.

In Vitro Diagnostic and Biosensor Development Research

The properties of this compound make it highly suitable for the development of novel probes and assays for in vitro diagnostics and biosensing. Its ability to specifically react with azide-modified targets allows for the creation of highly selective detection methods.

The core principle behind using this compound for probe design is the two-step process of metabolic labeling followed by click chemistry. First, cells or organisms are incubated with an azide-containing precursor molecule (e.g., an unnatural sugar) that is incorporated into specific biomarkers through cellular metabolic pathways. igem.orginterchim.fr Subsequently, the fluorescent this compound probe is introduced, which selectively clicks onto the azide-modified biomarker, rendering it detectable by fluorescence.

This strategy has been successfully employed in bacteriology. In one study, researchers designed a probe for the detection of Bacillus sphaericus (reclassified as Lysinibacillus sphaericus) and Campylobacter jejuni. mdpi.com They utilized an azide-acetamide-functionalized pseudoamino sugar that was metabolically incorporated into the bacterial cell wall. A subsequent copper-free click reaction with this compound resulted in fluorescently labeled bacteria, enabling their specific detection. mdpi.com This approach of using azide-containing monosaccharide analogs combined with a fluorescent DBCO-containing probe has proven effective for identifying various bacterial species. mdpi.com Similarly, the compound is well-suited for labeling and detecting other azide-modified biopolymers, such as peptides and glycoconjugates on living cells. igem.orginterchim.fr

This compound serves as a critical tool for confirming the site-specific incorporation of unnatural amino acids into proteins, a technique used to engineer proteins with novel functions. In a study focused on a small laccase (SLAC), researchers introduced the unnatural amino acid 4-azido-L-phenylalanine (AzF) into the enzyme's structure. rsc.org

To verify the successful and specific incorporation of the azide-bearing amino acid, the purified mutant protein (SH3-SLACAzF) was incubated with DBCO-PEG4-TAMRA. rsc.org The DBCO group on the dye reacted specifically with the azide group of the incorporated AzF. rsc.org Analysis via SDS-PAGE under UV light showed a distinct fluorescent band for the mutant protein treated with the dye, while the wild-type protein (lacking AzF) showed no fluorescence. rsc.org This fluorescent labeling confirmed the successful modification of the enzyme, allowing for subsequent, validated enzymatic activity assays to be performed on the precisely modified protein. rsc.org The enzymatic assay itself monitored the oxidation of 2,6-dimethoxyphenol (B48157) by measuring the absorbance of the product over time. rsc.org

Probe Design for Specific Biomarker Detection

Functionalization of Nanomaterials and Surfaces for Research

The DBCO moiety of this compound provides a robust anchor for conjugating the molecule to azide-modified nanomaterials and surfaces. This functionalization imparts fluorescence and improved biocompatibility, making the materials suitable for a range of research applications from cellular imaging to array-based studies.

This compound is frequently used to functionalize nanoparticles for research in bioimaging and targeted delivery. The TAMRA dye offers excellent photostability for tracking, while the PEG linker enhances colloidal stability and reduces non-specific protein binding in biological environments. frontiersin.orgfrontiersin.org

A notable application involves the surface functionalization of nanodiamonds (NDs). In one study, NDs were first modified to introduce azide groups on their surface. Subsequently, this compound was conjugated to these azide-functionalized NDs via the SPAAC reaction. frontiersin.orgfrontiersin.org This step rendered the NDs fluorescent, enabling their tracking and biodistribution to be studied. frontiersin.orgfrontiersin.org The same strategy has been applied to other nanoparticle platforms, such as ultra-small silica (B1680970) nanoconjugates, for in vivo targeting of metabolically labeled cancers. hodoodo.com

Nanoparticle Research Application Nanomaterial Functionalization Role of this compound Research Goal Reference
Fluorescent Tracking & StabilityNanodiamonds (NDs)Covalently linked to azide-modified NDs to provide a fluorescent signal for tracking and a PEG chain for stability.To create a stable, biocompatible platform for targeted delivery and biodistribution studies. frontiersin.orgfrontiersin.org
In Vivo Cancer TargetingSilica NanoconjugatesUsed to label azide-modified cancer cells for in vivo targeting and imaging.To target and visualize metabolically labeled cancers in a preclinical setting. hodoodo.com
Cellular ImagingN/A (Live Cells)Used to label azide-modified chondrocytes for in vivo tracking.To track the location and persistence of therapeutic cells after administration. hodoodo.com

The specific and efficient nature of the DBCO-azide click reaction is ideal for the controlled immobilization of molecules onto surfaces, a fundamental requirement for microarrays and other solid-phase assays. By functionalizing a surface with either azides or DBCO groups, researchers can precisely attach complementary molecules, such as proteins or oligonucleotides linked to this compound.

Research has demonstrated the use of a DBCO-PEG-maleimide linker to covalently attach oligonucleotide labels to proteins. researchgate.net These labeled proteins can then be assembled onto DNA-patterned surfaces via the DBCO-azide reaction, allowing for the creation of multi-component arrays where the concentration of each ligand can be precisely tuned. researchgate.net The fluorescent TAMRA tag enables direct visualization and quantification of the patterned molecules. researchgate.net

In a related approach, surfaces such as glass slides or silicon wafers are first functionalized with azide groups. unizar.esresearchgate.net These azide-activated surfaces can then be used to immobilize DBCO-containing molecules or nanoparticles. One study explored this by spotting a TAMRA-azide solution onto a DBCO-terminated glass slide to create fluorescent micropatterns for array applications. researchgate.net This demonstrates the principle of using the click chemistry pair for generating spatially defined arrays. The immobilization of DBCO-functionalized magnetic nanoparticles onto azide-modified surfaces further highlights the utility of this chemistry for creating functional surfaces for solid-phase assays. unizar.es

Conjugation to Nanoparticles for Imaging and Delivery Research

Preclinical Research in Targeted Delivery and Molecular Imaging (Excluding Human Clinical Trials)

In preclinical settings, this compound is instrumental for developing and evaluating targeted delivery systems and advanced molecular imaging strategies. Its fluorescent properties allow for the visualization and tracking of cells, nanoparticles, and drug conjugates in animal models, providing crucial data on biodistribution and target engagement.

One line of research involved the development of nanobody-conjugated nanodiamonds (NDs) for targeted delivery. frontiersin.orgresearchgate.net These NDs were functionalized with this compound to enable fluorescent tracking. frontiersin.orgfrontiersin.org Preclinical biodistribution studies in mice revealed that the NDs primarily accumulated in the heart at later time points (96 hours), with shorter-term accumulation observed in the liver, spleen, and other organs. frontiersin.org This type of study is critical for understanding how nanoparticles behave in a biological system.

Another preclinical application is the in vivo tracking of therapeutic cells. Chondrocytes, which are cells that form cartilage, were metabolically labeled to express azide groups on their surface and subsequently tagged with this compound. hodoodo.com This allowed for the non-invasive tracking of the cells after they were administered in vivo, providing insights into their migration and retention. hodoodo.com Furthermore, the DBCO-PEG linker component is integral to the design of advanced antibody-drug conjugates (ADCs), where it connects a targeting antibody to a therapeutic payload, a major focus of preclinical cancer therapy research.

Preclinical Study Focus System Studied Role of this compound Key Findings/Observations Reference
Nanoparticle BiodistributionNanobody-conjugated Nanodiamonds in MiceFluorescent tag for imaging tissue homogenates post-administration.NDs persisted primarily in the heart at 96 hours; short-term accumulation in stomach, feces, spleen, liver, and kidney. frontiersin.org
In Vivo Cell TrackingMetabolically Labeled ChondrocytesFluorescent label for tracking cells in vivo.Enabled visualization and monitoring of chondrocyte location and persistence. hodoodo.com
Targeted Drug DeliveryAntibody-Drug Conjugates (ADCs)Component of a drug-linker system for targeted therapy.The DBCO-PEG linker facilitates the precise construction of ADCs for preclinical evaluation.

Design of Targeted Molecular Probes

The design of molecular probes utilizing this compound is centered on the principles of bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com This reaction allows for the covalent attachment of the TAMRA fluorophore to a target molecule of interest without interfering with native biological processes. acs.org The probe's design can be deconstructed into three key functional components:

Dibenzocyclooctyne (DBCO): This is a strained alkyne that serves as the reactive handle for bioorthogonal conjugation. The DBCO group reacts specifically and efficiently with azide groups to form a stable triazole linkage. igem.orgsigmaaldrich.com This reaction is known as "click chemistry" and, crucially, does not require a cytotoxic copper catalyst, making it ideal for use in living systems. medchemexpress.comsigmaaldrich.com

Tetraethylene Glycol (PEG4): The PEG4 linker is a short, hydrophilic spacer. broadpharm.com Its primary roles are to increase the aqueous solubility of the entire probe molecule and to provide spatial separation between the fluorophore and the target biomolecule. broadpharm.comaxispharm.com This separation can help minimize potential steric hindrance and quenching of the fluorescent signal upon conjugation.

Tetramethylrhodamine (TAMRA): TAMRA is a well-characterized and photostable rhodamine-based fluorophore. frontiersin.org It emits a bright signal in the orange-red region of the visible spectrum (typically with an excitation maximum around 553 nm and an emission maximum around 575 nm), making it easily detectable with standard fluorescence microscopy and other detection platforms. broadpharm.com It is widely used for labeling proteins, oligonucleotides, and other biomolecules. medchemexpress.comaxispharm.comtargetmol.com

Assessment in In Vitro and Ex Vivo Models for Proof-of-Concept

The utility of molecular probes designed with this compound is validated through rigorous testing in various in vitro and ex vivo models. These proof-of-concept studies are essential to confirm that the probe can successfully and specifically label its intended target within a complex biological setting.

One common approach involves metabolic glycoengineering, where cells are cultured with an azide-modified sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), which results in the presentation of azide groups on cell surface glycoproteins. acs.org In a study using MCF7, HCT116, and A549 cancer cell lines, the successful incorporation of azides was confirmed by labeling the cells with DBCO-modified fluorescent probes, demonstrating a dose-dependent increase in cell membrane fluorescence. acs.org

In another proof-of-concept, researchers used this compound to fluorescently tag magnetotactic bacteria (Magnetospirillum gryphiswaldense, MSR-1) that had been metabolically engineered to incorporate an azide-modified amino acid into their surface proteins. nih.gov The efficiency of the click reaction was assessed using confocal microscopy, which confirmed specific fluorescent labeling of the bacteria that had been cultured with the modified amino acid, whereas control bacteria showed almost no tagging. nih.gov

This compound has also been instrumental in validating intracellular protein editing techniques. biorxiv.org In one study, HAP1 and HEK293 cells were engineered to express proteins (calnexin and β-actin) containing an acceptor tag. A donor protein containing a non-canonical amino acid, p-azido-L-phenylalanine (pAzF), was introduced and spliced into the target protein. The successful incorporation of pAzF was then confirmed by labeling the cells with TAMRA-DBCO. The resulting fluorescence, visualized by confocal microscopy and confirmed by Western blot, provided clear evidence of successful intracellular protein editing. biorxiv.org

The specificity of the DBCO-azide reaction is a key aspect verified in these assessments. For example, a mutant small laccase enzyme (SH3-SLACAzF) containing a genetically incorporated azidophenylalanine was specifically labeled with DBCO-PEG4-TAMRA. rsc.org Analysis via SDS-PAGE showed a fluorescent band only for the mutant protein incubated with the probe, and not for the wild-type protein, confirming the high specificity of the labeling reaction. rsc.org

These studies collectively demonstrate the effectiveness of this compound as a tool for fluorescently labeling a diverse range of azide-modified targets—from cell surfaces to specific intracellular proteins—providing essential proof-of-concept for its application in more complex biological investigations.

Interactive Data Table: In Vitro and Ex Vivo Proof-of-Concept Studies Using this compound

Research Area Model System Target Molecule Experimental Goal Key Finding Citation(s)
Cell Surface Labeling MCF7, HCT116, A549 cell linesCell surface sialoglycoproteinsTo confirm dose-dependent generation of azide groups on the cell surface via metabolic glycoengineering.Incubation with Ac4ManNAz followed by labeling with a DBCO-fluorophore resulted in increasingly higher cell membrane fluorescence. acs.org
Bacterial Labeling Magnetospirillum gryphiswaldense (MSR-1)Surface proteinsTo fluorescently tag bacteria metabolically engineered to incorporate an azide-modified amino acid.Specific fluorescent tagging of azide-modified bacteria was confirmed by confocal microscopy, with minimal labeling in controls. nih.gov
Intracellular Protein Editing HAP1, HEK293 cell linesEndogenous calnexin (B1179193) and β-actinTo validate the incorporation of a non-canonical azide-containing amino acid (pAzF) into target proteins.Successful labeling of edited proteins with TAMRA-DBCO was confirmed by Western blot and confocal microscopy. biorxiv.org
Enzyme Labeling Purified SH3-SLACAzF mutant proteinSite-specifically incorporated azidophenylalanineTo demonstrate the specific fluorescent labeling of a mutant enzyme via click chemistry.SDS-PAGE analysis showed a fluorescent band only for the azide-containing mutant protein, not the wild-type. rsc.org
DNA Labeling Modified duplex ODNAzide-modified cytosine baseTo fluorescently label DNA for analysis.Successful click reaction between the modified DNA and DBCO-PEG4-TAMRA was demonstrated. researchgate.net

Advanced Research Considerations and Methodological Enhancements for Tamra Peg4 Dbco

Orthogonality with Other Bioorthogonal Chemistries for Multi-Labeling Studies

A key advantage of the strain-promoted azide-alkyne cycloaddition (SPAAC) involving DBCO is its ability to be used in concert with other bioorthogonal reactions. This orthogonality allows for the simultaneous and specific labeling of multiple, distinct molecular targets within the same biological system.

The ability to label multiple targets at once is crucial for studying complex biological interactions and pathways. The DBCO-azide reaction is a cornerstone of many multi-labeling strategies due to its high specificity and biocompatibility. Researchers have successfully combined SPAAC with other click chemistries, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCO), to achieve dual labeling. nih.govthno.org The mutual orthogonality of the DBCO-azide and Tz-TCO reaction pairs has been demonstrated in live cells, where the two reactions proceed concurrently without interfering with each other. nih.gov

A notable advancement is the development of triple bioorthogonal labeling systems. One such strategy employs the simultaneous use of:

SPAAC: DBCO (e.g., TAMRA-DBCO) reacting with an azide (B81097).

IEDDA: A tetrazine (e.g., BODIPY-Tz) reacting with a TCO.

Boronic acid condensation: A 2-formylphenylboronic acid (2fPBA) reacting with an α-amino-hydrazide.

In a proof-of-concept study, three different antibodies were functionalized with either an azide, a TCO, or a 2fPBA group. nih.gov A mixture of corresponding fluorescent probes, including TAMRA-DBCO, was added in a single step, resulting in the successful and simultaneous triple labeling of the antibodies. nih.gov This demonstrates the remarkable selectivity of these reactions, where the bulky nature of the DBCO group helps prevent cross-reactivity with less reactive partners like disubstituted tetrazines. nih.gov

These multi-labeling strategies, often referred to as COMBICK (Combinatorial Click Chemistry Labeling), enable the differentiation of multiple bacterial strains or cell types simultaneously using a palette of fluorophores. frontiersin.org

Table 1: Comparison of Bioorthogonal Reactions Used Alongside DBCO-Azide SPAAC

Reaction ChemistryTypical ReactantsSecond-Order Rate Constant (k₂)Key Features for Orthogonality
SPAAC DBCO + Azide~1 M⁻¹s⁻¹ mdpi.comHighly specific; does not react with tetrazines or TCOs under typical conditions.
IEDDA Tetrazine (Tz) + trans-Cyclooctene (TCO)10³ - 10⁶ M⁻¹s⁻¹ nih.govExtremely fast kinetics; TCO does not react with azides, and bulky DBCO avoids reaction with many tetrazines. nih.govnih.gov
Boronic Acid Condensation 2-formylphenylboronic acid (2fPBA) + α-amino-hydrazideFast (t½ ~5 min) nih.govMechanistically distinct from cycloadditions, ensuring no cross-reactivity with azides, DBCO, tetrazines, or TCOs. nih.gov
SPANC DBCO + Nitrone1 - 60 M⁻¹s⁻¹ nih.govGenerally faster than SPAAC with azides; offers an alternative orthogonal pairing.

Impact of PEG Spacer Length on Bioconjugate Performance and Biological Interactions

The primary roles of the PEG4 spacer include:

Enhanced Aqueous Solubility: The hydrophilic nature of the PEG chain improves the solubility of the often-hydrophobic DBCO and TAMRA moieties in aqueous buffers, which is essential for most biological experiments. broadpharm.cominterchim.fr This helps to prevent aggregation and precipitation of labeled biomolecules. interchim.fr

Reduced Steric Hindrance: The spacer arm physically separates the bulky TAMRA and DBCO groups from the target biomolecule, providing better access for the azide-DBCO reaction to occur and minimizing interference with the biomolecule's native function. interchim.frnih.gov

Improved Pharmacokinetics: In in vivo applications, PEGylation is a well-known strategy to improve the pharmacokinetic properties of molecules, often by reducing enzymatic degradation and renal clearance. medchemexpress.com While the short PEG4 linker has a modest effect compared to large PEG chains, it can still contribute to improved stability and distribution. medchemexpress.com

Research has shown that the length of the PEG spacer is a crucial parameter to optimize. A study on antibody-based nanocarriers demonstrated that while a short PEG linker (0.65 kDa) was optimal for targeting certain cancer cell lines, a longer PEG linker (5 kDa) was required for efficient targeting of primary dendritic cells. researchgate.net This highlights that the ideal spacer length can be cell-type dependent and is influenced by the complex biological environment and the formation of a protein corona around the conjugate. While longer PEG chains can be beneficial, there may be a point of diminishing returns, as excessively long linkers might introduce their own unfavorable interactions or reduce binding efficiency. nih.gov The PEG4 spacer in TAMRA-PEG4-DBCO represents a balance, offering enhanced solubility and flexibility without the significant hydrodynamic radius increase associated with much longer PEG chains. broadpharm.cominterchim.fr Unexpectedly, the PEG linker can also influence the photophysical properties of the attached fluorophore, with studies showing that intramolecular interactions between the triazole product and the TAMRA dye, facilitated by the PEG linker, can alter fluorescence intensity. biorxiv.org

Strategies to Address Potential Steric Hindrance in DBCO-Mediated Conjugation

The dibenzocyclooctyne (DBCO) group, while highly reactive in SPAAC, is structurally bulky. This can lead to steric hindrance, which may impede the conjugation reaction, particularly when labeling large, complex biomolecules like antibodies or proteins within dense cellular structures. interchim.fr

Several strategies have been developed to mitigate steric hindrance:

Use of PEG Spacers: As discussed, the inclusion of a flexible PEG spacer, such as the PEG4 unit in this compound, is the most common and direct method to create distance between the reactive moiety and the biomolecule, thereby increasing the accessibility of the DBCO group. interchim.fr

Optimization of Reaction Conditions: For challenging conjugations involving sterically hindered sites, modifying reaction conditions can improve yields. One unconventional but effective technique is the use of repeated freeze-thaw cycles. mdpi.com This process concentrates the reactants as the aqueous solvent freezes, increasing the likelihood of reaction for molecules with low accessibility. mdpi.com

Site-Specific Labeling: Rather than randomly labeling available sites (like lysine (B10760008) residues), researchers can use enzymatic or genetic methods to introduce the azide or DBCO handle at a specific, accessible location on the protein. mdpi.com This avoids labeling sites that are buried or sterically crowded, leading to more homogenous and functional conjugates. mdpi.com

Linker Design: The choice of linker can be critical. Studies comparing different DBCO-NHS esters for antibody conjugation found that the conjugation yield in the subsequent click reaction was optimal at a specific molar ratio of DBCO to antibody, and that exceeding this ratio with certain linkers led to precipitation, likely due to increased hydrophobicity and steric crowding. nih.gov

It is also noteworthy that steric hindrance can be strategically exploited. The bulkiness of DBCO prevents it from reacting with sterically demanding reaction partners, a feature that is used to ensure orthogonality in some multi-labeling schemes. researchgate.net For example, DBCO's steric bulk prevents it from reacting with highly substituted tetrazines, allowing for a separate Tz-TCO reaction to occur without cross-talk. nih.gov

Computational and Theoretical Modeling Approaches to Predict Reactivity and Interactions

To move beyond empirical optimization, computational and theoretical models are increasingly used to predict the reactivity and interactions of bioorthogonal reagents like this compound. These in silico approaches provide deep mechanistic insights and can guide the design of new, more efficient reagents.

Density Functional Theory (DFT) has emerged as a powerful tool for studying the kinetics of cycloaddition reactions. rsc.orgresearchgate.net DFT calculations can be used to:

Analyze Transition States: By modeling the transition state of the DBCO-azide reaction, researchers can calculate the activation energy barrier. A lower activation barrier corresponds to a faster reaction rate. researchgate.net

Elucidate Reactivity Drivers: These models reveal the relationship between the physical properties of the cyclooctyne (B158145) (like ring strain and alkyne bond angle) and its reactivity. nih.gov For instance, DFT studies have shown that electronic effects, not just ring strain, can be harnessed to activate the alkyne, leading to the design of novel cyclooctynes with enhanced reaction rates. nih.gov

Predict Orthogonality: Computational models can predict the likelihood of cross-reactivity between different bioorthogonal pairs. For example, calculations can show why a sterically hindered DBCO is unlikely to react with a particular tetrazine, thus validating their mutual orthogonality. researchgate.net

Molecular Dynamics (MD) simulations offer a way to model the dynamic behavior of the entire bioconjugate in a simulated biological environment. google.com These simulations can:

Predict Optimal Labeling Sites: MD can be used to identify surface-exposed and accessible residues on a protein for introducing a click handle, thereby minimizing steric hindrance before the synthesis even begins. researchgate.net

Understand Linker Dynamics: Simulations can reveal how the PEG4 spacer behaves, how it affects the accessibility of the DBCO group, and how the entire this compound-biomolecule conjugate interacts with its environment. google.com

Table 2: Application of Computational Models in DBCO Chemistry

Computational MethodKey ApplicationPredicted ParametersRelevance to this compound
Density Functional Theory (DFT) Predicting reaction kineticsActivation energy barriers, transition state geometries, orbital interaction energies. rsc.orgresearchgate.netnih.govExplains the high reactivity of the DBCO-azide pair and guides the design of next-generation, faster click reagents.
Molecular Dynamics (MD) Modeling biomolecular interactionsOptimal conjugation sites, linker flexibility, potential steric clashes, protein-conjugate dynamics. google.comresearchgate.netHelps in planning experiments by predicting accessible labeling sites and understanding how the conjugate will behave in a biological system.

These computational approaches, validated by experimental data, are invaluable for rationally designing experiments, mitigating problems like steric hindrance, and developing new generations of bioorthogonal tools with tailored reactivity and properties. researchgate.netgoogle.com

Emerging Research Directions and Future Perspectives for Tamra Peg4 Dbco

Development of Novel TAMRA-PEG4-DBCO Derivatives with Enhanced Properties for Specific Research Needs

While this compound is a highly effective reagent, the modularity of its components invites the development of derivatives with tailored properties. Research and commercial development are proceeding along several lines, modifying each part of the core structure to meet specific experimental demands. The DBCO group can be paired with various polyethylene (B3416737) glycol (PEG) chain lengths, different fluorophores, and a wide array of other functional molecules. axispharm.comconfluore.com

This "plug-and-play" approach allows researchers to create a broad toolkit of related compounds. For instance, the TAMRA dye can be substituted with other fluorophores like Cy5 or fluorescein (B123965) to shift the excitation and emission wavelengths for multiplexing experiments. bio-itworld.com The PEG4 linker can be shortened or lengthened to optimize solubility or alter the spatial distance between the label and the target molecule. Furthermore, the dye itself can be replaced with other functionalities entirely, such as biotin (B1667282) for affinity purification (e.g., DBCO-PEG4-Biotin) or peptides for targeted delivery. axispharm.com This has led to a large family of DBCO-PEGn-X compounds that serve diverse functions beyond fluorescence imaging, including drug delivery and surface modification. axispharm.combio-itworld.com

Table 1: Examples of DBCO-PEG Derivative Classes

Derivative Class Core Components Purpose
Fluorescent Probes DBCO-PEGn-Fluorophore (e.g., TAMRA, Cy5) Fluorescent labeling and imaging of azide-tagged biomolecules. bio-itworld.com
Affinity Tags DBCO-PEGn-Biotin Isolation and purification of target molecules via streptavidin binding. axispharm.com
Crosslinkers DBCO-PEGn-Maleimide Linking azide-containing molecules to thiol-containing molecules (e.g., cysteine residues in proteins). axispharm.com
Surface Modifiers DBCO-PEGn-Silane Covalent attachment to silica-based surfaces and nanoparticles. axispharm.com

| Payload Conjugates | DBCO-PEGn-Peptide/Drug | Targeted delivery of therapeutic or functional peptides and small molecules. axispharm.com |

This table is generated based on the variety of commercially available derivative classes. axispharm.combio-itworld.com

Integration into High-Throughput Screening Methodologies in Academic Settings

A significant area of growth for this compound is its integration into high-throughput screening (HTS) platforms. Its ability to rapidly and specifically label azide-modified molecules makes it ideal for screening large libraries for desired functions. A prominent example is in the directed evolution of enzymes, particularly glycosynthases, which are engineered enzymes that synthesize specific sugar chains. google.comnsf.gov

In a typical workflow, a library of mutant enzyme-expressing cells is cultured with an azide-containing sugar substrate. Cells expressing active enzymes will incorporate the azide (B81097) sugar into glycans on their surface. These cells can then be labeled with this compound. nsf.gov The resulting cellular fluorescence is directly proportional to the enzyme's activity, allowing for the rapid sorting and isolation of the most efficient enzyme variants from a massive library using Fluorescence-Assisted Cell Sorting (FACS). google.comresearchgate.net This methodology has been successfully used to screen for glycosynthase mutants with enhanced catalytic activity. google.com

Beyond cell-based screening, related DBCO-fluorophore reagents are being used in affinity-based screening of DNA-Encoded Chemical Libraries (DECLs). In this context, a library of small molecules, each tagged with a unique DNA barcode, is screened against a target protein. Vancomycin derivatives have been incorporated into DECLs and screened against resistant bacterial strains, demonstrating the power of combining bioorthogonal labeling with large-scale library screening. rsc.org

Table 2: High-Throughput Screening Applications

HTS Method Role of this compound (or similar derivative) Research Goal
FACS-Based Directed Evolution Fluorescently labels cells that have successfully incorporated an azide-tagged substrate via enzymatic action. google.comnsf.gov To identify and isolate highly active enzyme variants from a large mutant library. google.com

| Affinity-Based DECL Screening | Used as a fluorescent reporter to detect binding events between library members and a target protein. | To discover novel small molecule binders or inhibitors for therapeutic targets. rsc.org |

This table summarizes findings from research on HTS methodologies. google.comnsf.govrsc.org

Expansion into New Areas of Chemical Biology and Materials Science Research

The robust and bioorthogonal nature of the DBCO-azide reaction has driven the adoption of this compound into new frontiers of chemical biology and materials science. Researchers are leveraging the reagent to label and track complex biological structures and to create novel functional materials.

In chemical biology, this compound has been used to study bacterial cell surfaces. By metabolically incorporating azide-functionalized amino acids or sugars into the cell walls of bacteria, researchers can specifically "paint" the surface of these microorganisms with fluorescent dyes. researchgate.netmdpi.com This approach allows for the detection and imaging of specific bacteria, such as Bacillus species, and opens the door to studying bacterial glycan dynamics and host-pathogen interactions. researchgate.netmdpi.com

In materials science, this compound is used to functionalize nanomaterials for biological applications. For example, nanodiamonds have been surface-functionalized with this compound to enable fluorescent tracking and to serve as platforms for further bio-conjugation. frontiersin.org The TAMRA component provides a stable fluorescent signal for imaging, while the PEG linker enhances colloidal stability. frontiersin.org Similarly, magnetic nanoparticles have been coated with DBCO derivatives to allow for their covalent attachment to azide-modified cell membranes, creating a bridge between inorganic materials and living cells for applications in cell targeting and manipulation. acs.org

Table 3: Novel Applications in Chemical Biology and Materials Science

Research Area Specific Application Key Finding/Advantage
Microbiology Metabolic labeling of bacterial cell walls with azide sugars followed by reaction with this compound. researchgate.netmdpi.com Enables specific detection and imaging of bacteria; provides a tool to study bacterial surface glycans. researchgate.net
Nanomaterials Functionalization of nanodiamonds with this compound. frontiersin.org Allows for stable fluorescent tracking of nanoparticles in biological systems and enhances biocompatibility. frontiersin.org

| Bio-hybrid Materials | Covalent attachment of DBCO-functionalized magnetic nanoparticles to azide-modified cell surfaces. acs.org | Demonstrates a method for the stable, bioorthogonal engineering of cell surfaces with functional nanomaterials. acs.org |

This table highlights innovative uses of this compound in emerging fields. researchgate.netresearchgate.netmdpi.comfrontiersin.orgacs.org

Addressing Challenges and Opportunities in Bioorthogonal Chemistry Research

The field of bioorthogonal chemistry, while transformative, continually faces challenges related to reaction kinetics, biocompatibility, and the need for a more diverse chemical toolbox. acs.orgnih.gov Reagents like this compound, which utilize strain-promoted azide-alkyne cycloaddition (SPAAC), represent a significant step forward in addressing some of these challenges while highlighting opportunities for future development.

A primary advantage of the SPAAC reaction is that it is "copper-free," circumventing the cellular toxicity associated with the copper(I) catalyst required for the original Huisgen azide-alkyne cycloaddition. medchemexpress.comxcessbio.com This has made SPAAC reagents indispensable for applications in living cells and organisms. acs.org

However, challenges remain. SPAAC reactions are generally slower than their copper-catalyzed counterparts. acs.org Furthermore, the DBCO group is relatively large and hydrophobic, which can lead to steric hindrance, affect the solubility of the labeled biomolecule, and potentially interfere with cellular uptake or biological function. acs.org

These challenges create clear opportunities for future research:

Developing Faster Reagents: The design of new strained alkynes and complementary reaction partners with faster kinetics is a major goal in the field. This would enable the labeling of low-abundance targets or the monitoring of very rapid biological processes.

Improving Biocompatibility: Creating smaller, more hydrophilic click chemistry handles would reduce potential steric clashes and improve the properties of labeled biomolecules.

Expanding the Orthogonal Toolbox: A key opportunity lies in the development of additional, mutually orthogonal reaction pairs. This would allow researchers to perform multiple, independent labeling events within the same biological system, enabling the study of complex molecular interactions.

This compound and its derivatives are central to this ongoing evolution, serving as both powerful current-generation tools and as benchmarks for the development of the next wave of bioorthogonal reagents. acs.orgnih.gov

Q & A

Q. How should researchers address conflicting reports on this compound’s cellular internalization efficiency across different cell types?

  • Answer :
  • Controlled variables : Standardize cell confluency (70–80%), serum concentration (10% FBS), and incubation time (1–2 hours).
  • Mechanistic studies : Use endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated uptake) to identify pathways .
  • Meta-analysis : Compare datasets across studies using standardized metrics (e.g., molecules/cell via qFACS) .

Q. Q. What steps ensure reproducibility when adapting this compound protocols from in vitro to in vivo models?

  • Answer :
  • Dosage adjustment : Calculate equivalent surface-area-based dosing (e.g., mg/m²) .
  • Kinetic profiling : Perform pilot PK/PD studies to refine injection timing and imaging windows.
  • Documentation : Share detailed protocols via platforms like protocols.io to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TAMRA-PEG4-DBCO
Reactant of Route 2
Reactant of Route 2
TAMRA-PEG4-DBCO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.